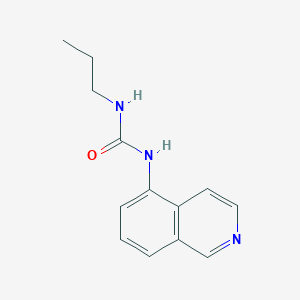

N-Isoquinolin-5-yl-N'-propylurea

Description

N-Isoquinolin-5-yl-N’-propylurea is a compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

CAS No. |

648420-68-2 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

1-isoquinolin-5-yl-3-propylurea |

InChI |

InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17) |

InChI Key |

QZNFLZUZJOPTHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Example Synthesis

One specific synthesis reported involves dissolving 8-aminoisoquinoline in dry toluene, adding triphosgene and triethylamine, and then introducing propylamine after a series of heating and cooling steps. The final product was obtained as a white powder with a yield of approximately 27%.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow reactors as an alternative method for synthesizing this compound. This method offers several advantages:

Enhanced Control : Continuous flow allows for precise control over reaction parameters such as temperature and pressure.

Improved Yield and Purity : The continuous nature of the process can lead to higher yields and purities compared to batch processes.

Environmental Benefits : Reduced solvent usage and waste generation are notable advantages.

Variations in Reaction Conditions

Different variations in the reaction conditions can significantly affect the outcome of the synthesis:

Solvent Choice : Using solvents like dry THF or toluene can influence solubility and reactivity.

Temperature Control : Maintaining specific temperatures during the reaction can optimize yield; for instance, reactions conducted at higher temperatures (around 70 °C) have shown improved results.

The synthesized this compound can be characterized using various analytical techniques:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Used to confirm structure (e.g., $$ ^1H $$ NMR) |

| Mass Spectrometry | Provides molecular weight confirmation |

| Melting Point Analysis | Helps assess purity |

Example Characterization Data

For instance, one synthesis yielded a product with a melting point range of 165.0 – 165.9 °C, confirming its identity through $$ ^1H $$ NMR spectroscopy.

The preparation of this compound showcases various synthetic methodologies that can be optimized for better yields and purities. The traditional batch reactions remain prevalent, while continuous flow synthesis presents a modern alternative with significant advantages in efficiency and environmental sustainability. Future research may focus on exploring additional derivatives and their biological activities, potentially expanding the applications of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Isoquinolin-5-yl-N’-propylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isoquinolin-5-yl-N’-propylurea oxides, while reduction can produce N-isoquinolin-5-yl-N’-propylamine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 TRPV1 Antagonism

N-Isoquinolin-5-yl-N'-propylurea has been evaluated for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a receptor known for its involvement in pain sensation and inflammatory responses. Research indicates that derivatives of this compound exhibit significant antagonistic activity against TRPV1, with one notable derivative displaying an IC50 value of 0.084 μM in functional assays. This suggests a strong potential for development as an analgesic agent without the common side effects associated with hyperthermia .

1.2 Anti-Tubercular Activity

Another critical application of this compound is in the fight against tuberculosis (TB). Studies have shown that certain analogues of this compound inhibit inosine monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. The inhibition of IMPDH is particularly important as it is a key enzyme in the purine biosynthesis pathway, which is essential for the survival of the bacteria. The structure-activity relationship studies have identified modifications that enhance this inhibitory effect, making these compounds promising candidates for further development against drug-resistant strains of TB .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. The presence of specific functional groups has been linked to enhanced biological activity:

These modifications highlight the importance of both structural integrity and functional group positioning in developing effective pharmacological agents.

Case Studies

3.1 Analgesic Properties

A study focusing on the analgesic properties of this compound derivatives demonstrated their effectiveness in preclinical models. The lead compound showed significant pain relief in capsaicin-induced pain models, indicating its potential utility in pain management therapies .

3.2 Tuberculosis Treatment

In another case study, researchers synthesized various analogues of this compound and tested their efficacy against M. tuberculosis. One particular analogue exhibited selective activity against a mutant strain resistant to existing treatments, showcasing the compound's potential as a next-generation anti-tubercular agent .

Mechanism of Action

The mechanism of action of N-Isoquinolin-5-yl-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- N-Isoquinolin-1-yl-N’-propylurea

- N-Quinolin-2-yl-N’-propylurea

- N-Pyridin-2-yl-N’-propylurea

Uniqueness

N-Isoquinolin-5-yl-N’-propylurea is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .

Biological Activity

N-Isoquinolin-5-yl-N'-propylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isoquinoline ring substituted with a propylurea group. This specific substitution pattern is crucial as it influences the compound's biological activity and chemical reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator, leading to diverse biological effects:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways, which can result in reduced cell proliferation and induced apoptosis in cancer cells.

- Receptor Modulation : The compound may interact with specific receptors, altering their function and contributing to therapeutic effects .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways. For instance, one study highlighted its ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in cancerous cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property makes it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the isoquinoline ring and the urea group significantly affect its potency and selectivity against molecular targets.

| Compound Modification | Effect on Activity |

|---|---|

| Substituting propyl with butyl | Increased binding affinity to target enzymes |

| Altering isoquinoline nitrogen position | Enhanced anticancer activity |

| Modifying urea group | Changes in anti-inflammatory properties |

Case Studies

- Antitumor Activity : A study conducted on various tumor cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective against prostate cancer cells, where it induced significant apoptosis markers after 48 hours of treatment .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of this compound in models of oxidative stress. It was found to upregulate antioxidant enzymes, suggesting a role in protecting neuronal cells from damage .

- Inhibition of Vanilloid Receptor 1 (VR1) : this compound derivatives were developed as antagonists for VR1, showing promise in pain management therapies by modulating pain perception pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isoquinolin-5-yl-N'-propylurea, and how can reaction conditions (e.g., acid concentration, temperature) be systematically optimized?

- Methodological Answer : Synthesis of N-substituted ureas often involves condensation reactions between isoquinolin-5-amine and propyl isocyanate or via dehydration-rearrangement of precursor salts. For example, concentrated sulfuric acid has been used to dehydrate nitrate salts of alkylureas, yielding nitro derivatives (e.g., N-nitro-N'-propylurea in 60% yield) . Optimization can employ Design of Experiments (DoE) to vary parameters like acid concentration (e.g., 95-98% H₂SO₄), temperature (0-25°C), and reaction time, followed by HPLC or NMR yield analysis. Comparative studies with other alkylureas (e.g., ethyl, butyl) can identify chain-length-dependent reactivity trends .

Q. How can the structural and electronic properties of this compound be characterized to validate its purity and conformation?

- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement ) to resolve crystal structure and confirm bond angles/distances. Complement with spectroscopic methods:

- FT-IR : Identify urea carbonyl (C=O) stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR to assign aromatic (isoquinoline) and alkyl (propyl) proton environments.

- MS : High-resolution mass spectrometry for molecular ion validation.

Q. What thermodynamic properties (e.g., solubility, heat capacity) are critical for experimental design involving this compound?

- Methodological Answer : Solubility in common solvents (DMSO, ethanol, water) should be determined via gravimetric or UV-Vis methods. Heat capacity data for alkylureas (e.g., N-propylurea: 266 J/mol·K at 298 K ) can guide calorimetric studies. Phase transitions (melting/boiling points) are critical for storage and reaction conditions. Compare with structurally similar ureas (e.g., ethylurea vs. propylurea) to infer alkyl chain effects .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes), and what mechanistic insights can be derived from inhibition studies?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., aldehyde dehydrogenase) using spectrophotometric methods to measure IC₅₀ values. Propylurea derivatives are known to inhibit dehydrogenases by binding to active sites or altering cofactor interactions . Molecular docking (e.g., AutoDock Vina) can model binding poses, while kinetic studies (Lineweaver-Burk plots) distinguish competitive/non-competitive inhibition. Cross-validate with mutagenesis studies on key residues.

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry, compute frontier orbitals (HOMO/LUMO), and predict reaction pathways (e.g., nitration or hydrolysis). Molecular dynamics simulations assess solvation effects and conformational flexibility. Compare with experimental data (e.g., XRD bond lengths , TGA decomposition profiles) to refine models.

Q. How can contradictions in crystallographic or spectroscopic data be resolved during structural analysis?

- Methodological Answer : For XRD discrepancies, use SHELXL refinement tools to adjust occupancy/thermal parameters and validate against Fo-Fc maps . For NMR ambiguities, employ 2D techniques (COSY, NOESY) to resolve overlapping signals. Cross-correlate with IR/Raman data to confirm functional groups. If solubility issues arise (e.g., polymorphism), test alternative crystallization solvents or use PXRD to detect polymorphic forms.

Q. What strategies address challenges in synthesizing this compound derivatives with enhanced bioactivity or selectivity?

- Methodological Answer : Introduce substituents on the isoquinoline ring (e.g., electron-withdrawing groups at C-6) to modulate electronic effects. Use parallel synthesis or combinatorial libraries to screen derivatives. Assess bioactivity via high-throughput assays (e.g., kinase inhibition) and correlate with computed ADMET properties (e.g., LogP, polar surface area). Structure-activity relationship (SAR) studies can prioritize candidates for in vivo testing .

Data Analysis & Reporting

Q. How should researchers statistically validate experimental results (e.g., inhibition efficacy, synthetic yields) to ensure reproducibility?

- Methodological Answer : Follow NIH preclinical guidelines for statistical rigor :

- Use ≥3 biological replicates and report mean ± SD.

- Apply ANOVA for multi-group comparisons (e.g., yields across reaction conditions).

- Include power analysis to justify sample sizes.

Q. What interdisciplinary methodologies integrate chemical synthesis with biological evaluation for this compound?

- Methodological Answer : Combine synthetic chemistry (e.g., flow reactors for scalability ) with phenotypic screening (e.g., cytotoxicity assays on cancer cell lines). Use metabolomics (LC-MS) to track compound uptake and metabolite formation. Collaborate with computational chemists to refine QSAR models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.